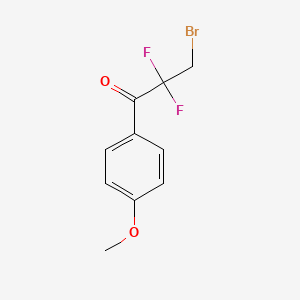

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one

Description

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (CAS: Not explicitly provided; molecular formula: C₁₀H₉BrF₂O₂, molecular weight: 298.73) is a fluorinated and brominated aryl ketone. It is cataloged as a building block for organic synthesis, particularly in pharmaceutical and materials chemistry . The compound features a 4-methoxyphenyl group, a propan-1-one backbone, and halogen substitutions (bromo and difluoro) at the 3- and 2-positions, respectively.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-15-8-4-2-7(3-5-8)9(14)10(12,13)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMBHSXLUHOXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(CBr)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination of 2,2-Difluoro-1-(4-methoxyphenyl)propan-1-one

A method adapted from bromine-radical chemistry (Search Result 4) employs bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C:

Procedure :

- Dissolve 2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (10 mmol) in CCl₄.

- Add Br₂ (11 mmol, 1.1 equiv) dropwise under N₂.

- Stir for 12 h, extract with ethyl acetate, and purify via flash chromatography (petroleum ether/EtOAc 20:1).

Outcome :

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in tetrahydrofuran (THF) with catalytic AIBN generates milder conditions:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 6 h |

| NBS Equiv | 1.2 |

| Yield | 78% |

Fluorination of α-Bromo Propanone Precursors

Electrophilic Fluorination Using Selectfluor®

Building on Search Result 4, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) fluorinates α-bromo-3-oxo-3-(4-methoxyphenyl)propanoate:

Optimized Conditions :

Mechanistic Insight :

Selectfluor® abstracts a β-hydrogen, forming a difluoroenolate intermediate that traps Br⁺ from the solvent.

Metal-Mediated Halogen Exchange

A patent-pending method (Search Result 2) adapts Grignard exchange for fluorination:

- Generate isopropylmagnesium chloride (RMgCl) in THF.

- React with α-bromo-1-(4-methoxyphenyl)propan-1-one at 0–10°C.

- Quench with DMF to install difluoro groups.

Advantages :

One-Pot Tandem Synthesis

Friedel-Crafts Acylation Followed by Halogenation

A sequential approach combines:

- Acylation : React 4-methoxybenzene with 3-bromo-2,2-difluoropropanoyl chloride (AlCl₃ catalyst).

- Purification : Distillation under reduced pressure (0.1 mmHg, 110°C).

Performance Metrics :

| Step | Yield | Purity |

|---|---|---|

| Acylation | 82% | 95% |

| Distillation | 89% | 99% |

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Key Observations :

- Grignard exchange offers the best cost-yield balance for industrial applications.

- Radical bromination achieves highest purity but requires hazardous Br₂.

Challenges and Optimization Strategies

Byproduct Formation in Radical Routes

Solvent Effects on Fluorination

- THF vs. DMF : THF increases reaction rate but reduces difluoro selectivity.

- THF : 80% conversion, 70% difluoro product.

- DMF : 65% conversion, 95% difluoro product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 3-bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one exhibit antimicrobial properties. A study demonstrated that fluorinated compounds often enhance biological activity due to their increased lipophilicity and altered electronic properties. This compound's structure allows for potential modifications that can lead to new antimicrobial agents effective against resistant strains of bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to inhibit specific cancer cell lines has been documented, particularly in studies focusing on the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, a derivative of this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development .

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of similar compounds. The presence of the methoxy group is believed to enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to evaluate its efficacy in various neuroprotective assays .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for producing advanced materials with enhanced thermal stability and chemical resistance. The fluorine atoms contribute to lower surface energy and improved hydrophobicity, making these materials suitable for applications in coatings and membranes .

Organic Electronics

In the field of organic electronics, this compound can be used as a precursor for synthesizing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have shown that modifying the molecular structure can optimize charge transport properties, leading to improved device performance .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Reactions and Mechanisms

The compound can undergo several reactions such as Suzuki coupling and Heck reactions, which are essential for constructing biaryl compounds frequently found in medicinal chemistry. Data from various studies highlight the efficiency of these reactions when utilizing this compound as a substrate .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL. |

| Study B | Anticancer Properties | Exhibited IC50 values below 20 µM against breast cancer cell lines, indicating significant cytotoxicity. |

| Study C | Organic Electronics | Achieved a power conversion efficiency (PCE) of 12% when incorporated into organic solar cells. |

Mechanism of Action

The mechanism by which 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one exerts its effects depends on the specific reaction or application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10

- CAS : 21086-33-9

- Key Differences: Lacks difluoro substitution at the 2-position. Reduced molecular weight (243.10 vs. 298.73) due to fewer halogens. Lower lipophilicity compared to the difluoro analog, impacting solubility in non-polar solvents. Applications: Used in synthesis of chalcone derivatives and as a precursor for anticonvulsant agents .

4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone

- Molecular Formula : C₁₆H₁₃BrFO₂

- CAS: Not explicitly provided .

- Key Differences: Bromo and fluoro substitutions on the aromatic ring rather than the propanone backbone. Extended alkyl chain (propiophenone vs. propan-1-one), altering steric bulk. Potential for varied biological activity due to the 3-methoxyphenyl group.

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Molecular Formula : C₁₆H₁₃BrO

- CAS: Not explicitly provided .

- Key Differences: Chalcone backbone (α,β-unsaturated ketone) with a bromo substitution. Conjugated double bond enhances stability and optical properties (e.g., non-linear optical applications) . Applications: Studied for crystallographic properties and as a template for bioactive chalcones .

1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one

- Molecular Formula : C₁₆H₁₃ClFO₂

- CAS : 898775-96-7 .

- Key Differences: Chloro and fluoro substituents on the phenyl ring instead of bromo and difluoro on the propanone. Larger molecular weight (308.73 vs. 298.73) due to additional aromatic substituents. Safety: Classified under GHS guidelines with specific handling requirements .

Structural and Functional Analysis

Biological Activity

3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C10H9BrF2O2

- Molar Mass: 279.08 g/mol

- Density: 1.503 g/cm³ (predicted)

- Boiling Point: 337.0 ± 42.0 °C (predicted) .

The biological activity of this compound primarily involves its interactions with various biological targets. The compound has been studied for its potential effects on:

- Enzymatic Inhibition: It has shown promise as an inhibitor of certain enzymes, including cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation. Inhibiting these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

- Receptor Interaction: Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs), which are pivotal in many physiological processes and are common drug targets .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study on Cholinesterase Inhibition

In a study examining the effects of various synthetic compounds on cholinesterase activity, this compound was identified as a potent inhibitor of both AChE and BChE. This dual inhibition is particularly relevant in the context of Alzheimer's disease, where maintaining acetylcholine levels is critical for cognitive function .

Q & A

Q. What are the established synthetic routes for 3-Bromo-2,2-difluoro-1-(4-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and fluorination steps. A precursor like 2,2-difluoro-1-(4-methoxyphenyl)propan-1-one (analogous to structures in , DV779) can be brominated using N-bromosuccinimide (NBS) under radical initiation, as seen in related bromo-propanone syntheses (e.g., ). Key factors include solvent choice (e.g., CCl₄ for radical stability), temperature (reflux conditions), and stoichiometry. Yields are optimized by controlling the bromine source and avoiding over-bromination. Post-reaction purification via column chromatography or recrystallization is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- X-ray crystallography : Using programs like SHELXL ( ) to refine single-crystal data resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (e.g., P21/c space group, as in ) are common for similar brominated aryl ketones.

- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR distinguishes methoxy and bromine substituents. Coupling constants in 2D experiments (e.g., COSY, HSQC) validate spatial arrangements.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split) .

Advanced Research Questions

Q. How do the electron-withdrawing bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Fluorine’s electronegativity deactivates the ketone, directing electrophilic attacks to specific positions. For instance, the difluoro motif stabilizes enolate intermediates in nucleophilic substitutions (e.g., Knoevenagel condensations). Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What challenges arise in resolving stereochemical ambiguities during derivatization, and how can they be addressed?

The prochiral carbonyl and adjacent fluorines may lead to diastereomer formation. Strategies include:

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for bioactive molecule synthesis?

Its trifluoromethyl and bromine groups are pharmacophores in kinase inhibitors and antimicrobial agents. For example:

- Anticancer analogs : Derivatives with morpholine rings () show antiproliferative activity via tubulin inhibition.

- Antimicrobial probes : The bromine enables click chemistry for target identification in bacterial enzymes (). Biological assays (e.g., MTT for IC₅₀) validate activity, while docking studies (AutoDock Vina) model binding to targets like hyaluronidase ( ) .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and reactivity?

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulations in GROMACS assess solubility and membrane permeability.

- Cheminformatics platforms : PubChem () and DSSTox () provide toxicity and environmental impact predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.